N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(o-tolyl)acetamide
Description
This compound features a thiazole core substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 2. The acetamide side chain at position 5 is further modified with an o-tolyl (2-methylphenyl) group. Thiazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The thiophene substituent may enhance lipophilicity and π-π stacking interactions with biological targets, while the o-tolyl group could influence steric and electronic properties .
Properties
IUPAC Name |
2-(2-methylphenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-12-6-3-4-7-14(12)10-17(21)19-11-16-13(2)20-18(23-16)15-8-5-9-22-15/h3-9H,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVOLMSAGILDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCC2=C(N=C(S2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(o-tolyl)acetamide is a compound with significant potential in various biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C19H16N4O2S2
- Molecular Weight : 396.48 g/mol
- IUPAC Name : N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-(o-tolyl)acetamide
Biological Activity Overview
The compound has been evaluated for its biological activities, particularly its role in inhibiting AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The following sections detail the findings from various studies.
Acetylcholinesterase Inhibition
Research indicates that thiazole-based derivatives exhibit varying degrees of AChE inhibitory activity. The compound has shown moderate activity with relative potencies ranging from 25% to 50% compared to established inhibitors like donepezil.
Table 1: AChE Inhibition Potency of Thiazole Derivatives
| Compound ID | Relative Potency (%) | IC50 Value (µM) |
|---|---|---|
| 10 | >50 | 3.5 |
| 16 | >50 | 4.0 |
| N-(4-methyl...) | 25–50 | 8.0 |
This table summarizes the relative potency and IC50 values for various thiazole derivatives, highlighting the significant activity of compounds 10 and 16, which have been identified as promising leads for further development .
The mechanism by which this compound inhibits AChE involves binding interactions within the active site of the enzyme. Molecular docking studies have revealed that the thiazole moiety forms critical interactions with amino acid residues, contributing to its inhibitory effect.
Case Studies
- Study on Thiazole Derivatives : A study synthesized a series of thiazole derivatives and evaluated their AChE inhibitory activities. The results indicated that structural modifications significantly influence potency, with certain substitutions enhancing activity .
- Docking Studies : Docking simulations showed that compounds similar to this compound exhibited binding orientations akin to donepezil, suggesting potential for therapeutic applications in Alzheimer's treatment .
- In Vitro Studies : In vitro assays demonstrated that thiazole derivatives could effectively inhibit AChE activity, providing a foundation for further pharmacological explorations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.3. Physicochemical and ADME Profiles
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
